molecular formula C12H12BrNO B13518658 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile

Katalognummer: B13518658
Molekulargewicht: 266.13 g/mol
InChI-Schlüssel: ONMOHLXZRVTGDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a bromo and methoxy group on the phenyl ring, and a nitrile group on the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methoxybenzyl cyanide with a suitable cyclobutane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 1-(4-substituted-3-methoxyphenyl)cyclobutane-1-carbonitrile derivatives.

    Oxidation: Formation of 1-(4-bromo-3-formylphenyl)cyclobutane-1-carbonitrile or 1-(4-bromo-3-carboxyphenyl)cyclobutane-1-carbonitrile.

    Reduction: Formation of 1-(4-bromo-3-methoxyphenyl)cyclobutane-1-amine.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions with enzymes or receptors, while the nitrile group can act as a reactive site for further chemical modifications. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chloro-3-methoxyphenyl)cyclobutane-1-carbonitrile
  • 1-(4-Fluoro-3-methoxyphenyl)cyclobutane-1-carbonitrile
  • 1-(4-Methyl-3-methoxyphenyl)cyclobutane-1-carbonitrile

Uniqueness

1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of the bromo group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The combination of the bromo and methoxy groups on the phenyl ring, along with the nitrile group on the cyclobutane ring, provides a versatile scaffold for further chemical modifications and applications in various fields of research.

Eigenschaften

Molekularformel

C12H12BrNO

Molekulargewicht

266.13 g/mol

IUPAC-Name

1-(4-bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrNO/c1-15-11-7-9(3-4-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3

InChI-Schlüssel

ONMOHLXZRVTGDE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2(CCC2)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.